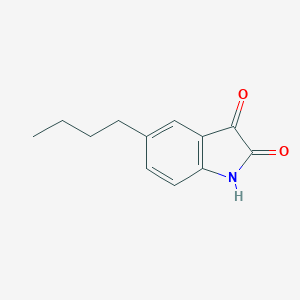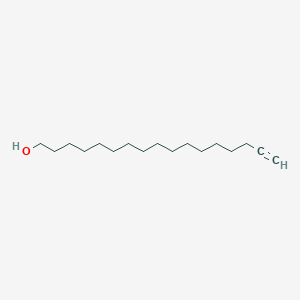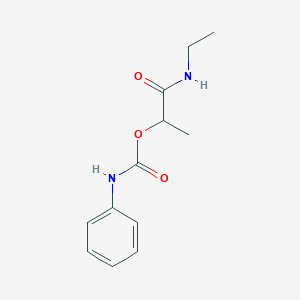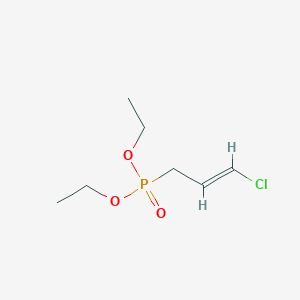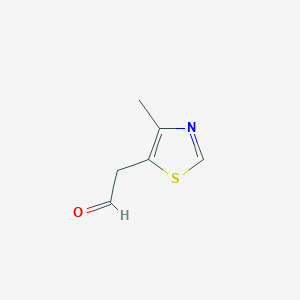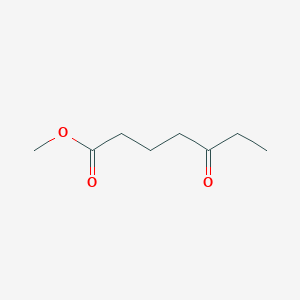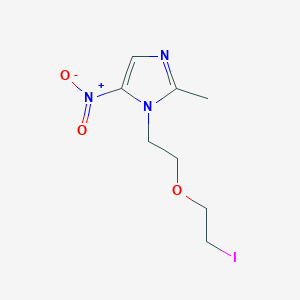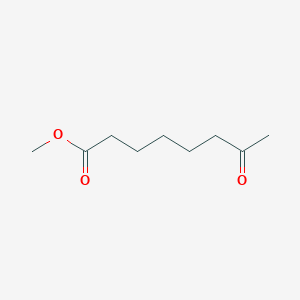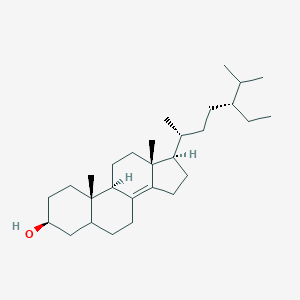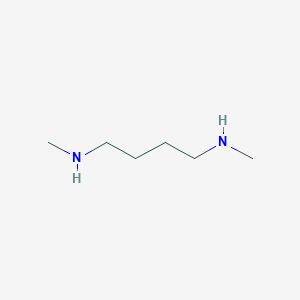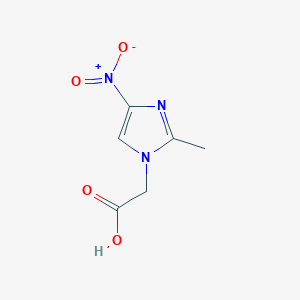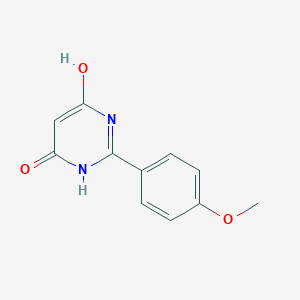
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine, also known as M4DH, is a pyrimidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. M4DH has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to protect against oxidative stress and inflammation, which are common factors in neurodegenerative diseases. In cardiovascular diseases, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to have vasodilatory effects and improve endothelial function.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. Additionally, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Efectos Bioquímicos Y Fisiológicos
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. Additionally, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine in lab experiments is its relatively low toxicity and high solubility in water and ethanol. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine. One direction is to investigate its potential therapeutic applications in other fields, such as diabetes and inflammation. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its optimal dosage and administration route. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Métodos De Síntesis
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with urea and hydrochloric acid. The resulting product is then purified through recrystallization. The final product is a white crystalline powder that is soluble in water and ethanol.
Propiedades
Número CAS |
15726-40-6 |
|---|---|
Nombre del producto |
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine |
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
4-hydroxy-2-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)11-12-9(14)6-10(15)13-11/h2-6H,1H3,(H2,12,13,14,15) |
Clave InChI |
OMQCIMRXTOGWRU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O |
Sinónimos |
6-HYDROXY-2-(4-METHOXYPHENYL)-4(3H)-PYRIMIDINONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



